(R)-Tetrahydrofuran-3-ylmethanol

Description

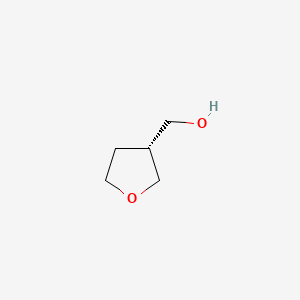

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(3R)-oxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis of R Tetrahydrofuran 3 Ylmethanol

Catalytic Asymmetric Approaches to (R)-Tetrahydrofuran-3-ylmethanol Production

Catalytic asymmetric synthesis offers an efficient route to enantiomerically enriched compounds from prochiral starting materials, minimizing the use of stoichiometric chiral auxiliaries. Various catalytic systems have been developed for the synthesis of chiral alcohols and heterocyclic compounds.

Organocatalytic Strategies for Enantiocontrol

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral heterocycles, organocatalysts can activate substrates through the formation of reactive intermediates such as iminium ions or enamines. While specific examples detailing the direct organocatalytic synthesis of this compound are not abundant in readily available literature, the principles can be applied to its precursors. For instance, asymmetric Michael additions or aldol (B89426) reactions catalyzed by chiral amines or phosphoric acids can be envisioned to construct the chiral tetrahydrofuran (B95107) skeleton, which can then be converted to the target alcohol.

Organocatalytic domino reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for building molecular complexity. A hypothetical approach could involve an organocatalyzed Michael addition of a nucleophile to an α,β-unsaturated ester, followed by an intramolecular cyclization and subsequent reduction to yield this compound. The success of such a strategy would heavily rely on the development of a catalyst that can effectively control the stereochemistry of the newly formed chiral centers.

Transition-Metal-Catalyzed Enantioselective Routes

Transition-metal catalysis is a cornerstone of modern organic synthesis, with a broad range of applications in asymmetric transformations. For the synthesis of tetrahydrofuran derivatives, methods such as catalytic cycloisomerization and C-H bond insertion have proven effective. sci-hub.st

Palladium-catalyzed asymmetric Heck reactions have been utilized in the kinetic resolution of 2-substituted-2,3-dihydrofurans, which are precursors to chiral tetrahydrofurans. wikipedia.org For example, the reaction of a racemic 2,3-dihydrofuran (B140613) with an aryl triflate in the presence of a chiral palladium catalyst can lead to the formation of a chiral 2-aryl-2,3-dihydrofuran with high enantiomeric excess, leaving behind the unreacted enantiomer of the starting material, which can then be converted to the desired tetrahydrofuran alcohol. wikipedia.org

Rhodium-catalyzed C-H bond insertion reactions of γ-alkoxy-α-diazo esters provide another pathway to substituted tetrahydrofurans. sci-hub.stnih.gov By employing a chiral rhodium catalyst, it is possible to achieve enantioselective C-H insertion, leading to the formation of a chiral tetrahydrofuran ring system that can be further elaborated to this compound.

Iridium-catalyzed asymmetric hydrogenation of unsaturated precursors, such as 3,3-diarylallyl phthalimides, has been shown to produce chiral amines with high enantioselectivity (98–99% ee). nih.gov A similar strategy could be adapted for the synthesis of this compound by designing a suitable unsaturated precursor containing the tetrahydrofuran moiety.

| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |

| Pd(dba)₂/(R)-BINAP(O) | 2-Aryl-2,3-dihydrofuran | (2R,5R)-2,5-Diaryl-2,3-dihydrofuran | 45 | 82 | wikipedia.org |

| Ir–(R,R)-UbaPHOX | 3,3-Diarylallyl phthalimide | Chiral 3,3-Diarylpropyl amine | High | 98-99 | nih.gov |

Biocatalytic Transformations for Stereoselective Formation

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. Lipases are frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.

A notable example is the kinetic resolution of a racemic bis-tetrahydrofuran (bis-THF) alcohol using an immobilized lipase (B570770), which afforded the desired (R)-enantiomer with greater than 99% enantiomeric excess. unchainedlabs.com This demonstrates the potential of biocatalytic resolution for preparing enantiopure tetrahydrofuran-containing alcohols. The choice of solvent, acyl donor, and the specific lipase are critical factors for achieving high enantioselectivity and scalability. unchainedlabs.com

While a direct biocatalytic synthesis of this compound from a prochiral precursor is less commonly reported, the kinetic resolution of its racemic form is a highly effective strategy.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (%) | Reference |

| Immobilized Lipase | Kinetic Resolution | Racemic bis-THF alcohol | (R)-bis-THF alcohol | >99 | unchainedlabs.com |

| Lipase from Pseudomonas fluorescens | Kinetic Resolution (Transesterification) | Racemic 3-hydroxy-3-phenylpropanonitrile | (S)-3-hydroxy-3-phenylpropanonitrile | 79.5 | nih.gov |

| Novozym 435 | Kinetic Resolution (Acylation) | (R,S)-1-trimethylsilylethanol | (S)-1-trimethylsilylethanol | 97.1 | nih.gov |

Chemoenzymatic Synthesis Protocols for this compound

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective reaction cascades. A common chemoenzymatic approach to this compound involves the chemical synthesis of racemic tetrahydrofuran-3-ylmethanol followed by an enzymatic kinetic resolution. ucc.ie

For instance, a racemic mixture of a 3-hydroxytetrahydrofuran (B147095) derivative can be prepared through conventional chemical methods, such as the reduction of a corresponding ketone. ucc.ie This racemic alcohol then undergoes a lipase-mediated esterification. The enzyme selectively acylates one enantiomer, typically the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-alcohol can then be separated chromatographically to yield the enantiopure this compound. This strategy has been successfully applied to the synthesis of various enantioenriched 3-hydroxytetrahydrofuran derivatives. ucc.ie

Combining biocatalysis with transition metal catalysis is another powerful chemoenzymatic strategy. For example, a one-pot ene reductase (ERED)/imine reductase (IRED) cascade can be used to produce chiral amines from α,β-unsaturated aldehydes with excellent enantioselectivity (97 to >99% ee), which can then be cyclized using a Buchwald–Hartwig reaction to form chiral heterocycles. rsc.org

Diastereoselective Synthesis Precursors and Chiral Resolution Techniques

An alternative to direct asymmetric synthesis is the preparation of a racemic or diastereomeric mixture of the target compound or its precursor, followed by separation of the desired stereoisomer.

A diastereoselective synthesis of hydroxymethyl-substituted tetrahydrofurans has been achieved with high diastereoselectivity through the reaction of a carbanion derived from 3,4-epoxybutyl phenyl sulfone with aldehydes. sci-hub.st The configuration of the resulting stereocenters is controlled by the stereochemistry of the starting epoxide. This method can provide a precursor to this compound where the relative stereochemistry is set, which can then be resolved to obtain the pure enantiomer.

Chiral resolution is a classical yet effective method for separating enantiomers. wikipedia.org For alcohols like tetrahydrofuran-3-ylmethanol, this can be achieved by forming diastereomeric derivatives, most commonly through reaction with a chiral carboxylic acid to form diastereomeric esters. These esters, having different physical properties, can be separated by crystallization or chromatography. mdpi.com Subsequent hydrolysis of the separated diastereomeric ester yields the enantiopure alcohol.

Another common method is the formation of diastereomeric salts. wikipedia.orgunchainedlabs.comnii.ac.jp This involves reacting the racemic compound with a chiral resolving agent to form salts that have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org For example, racemic carboxylic acids can be resolved using a chiral amine base. rsc.org While tetrahydrofuran-3-ylmethanol itself is not acidic or basic enough for direct salt formation, it can be derivatized to introduce such a functionality.

| Resolution Technique | Resolving Agent/Method | Substrate | Outcome | Reference |

| Diastereomeric Salt Formation | Chiral Amino Alcohols | Racemic Carboxylic Acid | Separation of enantiomers based on salt solubility | unchainedlabs.com |

| Diastereomeric Salt Formation | Cinchonidine | Racemic 3-Hydroxycarboxylic Acid | Isolation of (R)-salt | nii.ac.jp |

| Fractional Crystallization | R,R-Tartaric Acid | Racemic α-Methylbenzylamine | Separation of diastereomeric salts | nih.gov |

Comparative Analysis of Synthetic Efficiencies and Enantioselectivities Across Methodologies

The choice of synthetic methodology for producing this compound depends on factors such as scalability, cost, and desired enantiopurity.

Catalytic Asymmetric Approaches are generally the most elegant and atom-economical as they directly generate the desired enantiomer from a prochiral starting material.

Organocatalysis offers the advantage of using metal-free, often readily available, and robust catalysts. However, catalyst loading can sometimes be higher compared to transition-metal catalysts, and achieving high enantioselectivity for specific transformations can be challenging.

Transition-Metal Catalysis provides a wide array of powerful transformations with often very high turnover numbers and selectivities. The cost and toxicity of some metals, as well as the sensitivity of the catalysts to air and moisture, can be drawbacks. Methods like asymmetric hydrogenation can achieve excellent enantioselectivities (up to 99% ee) for suitable substrates. nih.gov

Biocatalysis excels in its high enantioselectivity (often >99% ee) and mild, environmentally friendly reaction conditions. However, the substrate scope of enzymes can be limited, and optimization of reaction conditions (pH, temperature, solvent) is crucial. For kinetic resolutions, the maximum theoretical yield for a single enantiomer is 50%, which is a significant disadvantage unless an efficient racemization of the unwanted enantiomer can be implemented. wikipedia.org

Application of R Tetrahydrofuran 3 Ylmethanol As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Asymmetric Synthesis of Biologically Active Compounds

The rigid, chiral tetrahydrofuran (B95107) scaffold is a common motif in a multitude of biologically active molecules, including pharmaceuticals and natural products. The specific stereochemistry of this ring system is often crucial for biological function, making enantiomerically pure building blocks like (R)-Tetrahydrofuran-3-ylmethanol highly sought after.

The enantiomers of substituted tetrahydrofurans are critical components in numerous approved drugs. The precise orientation of the substituents on the THF ring can significantly influence the binding affinity of a drug to its biological target. While direct use of this compound is noted in various research contexts, a prominent and well-documented example from its enantiomeric family is the use of (S)-(+)-3-hydroxytetrahydrofuran in the synthesis of the anticancer drug, Afatinib. chemicalbook.comsyncsci.comnih.gov

Afatinib is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. syncsci.comnih.gov The synthesis involves a key nucleophilic substitution reaction where the oxygen of (S)-3-hydroxytetrahydrofuran is coupled to the quinazoline (B50416) core of the drug molecule. syncsci.comscispace.comgoogle.com This step establishes the chiral tetrahydrofuranyloxy side chain, which is essential for the drug's activity. syncsci.com The use of the (S)-enantiomer is critical, highlighting the importance of stereochemistry in the design of such therapeutic agents. chemicalbook.comscispace.com This class of chiral THF derivatives is also instrumental in creating intermediates for drugs targeting HIV (e.g., Amprenavir), arrhythmia (e.g., Ticardipine), and diabetes (e.g., Englizin). chemicalbook.comwikipedia.orgsci-hub.se

Table 1: Pharmaceutical Intermediates Derived from Chiral 3-Substituted Tetrahydrofurans

| Drug | Therapeutic Area | Chiral Building Block |

|---|---|---|

| Afatinib | Oncology | (S)-3-Hydroxytetrahydrofuran |

| Amprenavir | Antiviral (HIV) | 3-Hydroxytetrahydrofuran (B147095) |

| Englizin | Antidiabetic | (S)-(+)-3-Hydroxytetrahydrofuran |

The tetrahydrofuran motif is a ubiquitous structural element in a wide array of natural products that exhibit significant biological activities. researchgate.netdiva-portal.org The total synthesis of these complex molecules often relies on a chiron approach, where enantiomerically pure starting materials are used to construct the target molecule. Chiral building blocks derived from (R)- and (S)-tetrahydrofuran-3-ylmethanol are valuable in this context.

A notable example is the synthesis of the marine lipid (+)-petromyroxol. Research by Ramana and coworkers described a synthetic route starting from a commercially available derivative of (S)-tetrahydrofuran-3-ylmethanol. This demonstrates how the chiral THF core can be elaborated with additional stereocenters and functional groups to achieve the final complex natural product structure. The synthesis of such natural products is crucial for confirming their absolute stereostructure and for enabling further investigation of their biological properties.

Design and Synthesis of Chiral Ligands and Catalysts Derived from this compound

The development of new chiral ligands and catalysts is a cornerstone of asymmetric synthesis, enabling the production of single-enantiomer products with high efficiency. The C2-symmetry and chiral environment provided by many ligands are critical for high stereoselectivity. While a vast number of chiral ligands exist, there is a continuous search for novel scaffolds that can be easily synthesized from readily available chiral pool materials like this compound. researchgate.netresearchgate.nettcichemicals.com

This compound is an attractive precursor for P,N- and P,O-type ligands, which are highly effective in a range of transition-metal-catalyzed reactions. The synthesis of such ligands typically involves converting the alcohol to a better leaving group, such as a tosylate, or converting it to an amine, followed by reaction with a phosphine (B1218219) source. rsc.org

For example, the alcohol can be tosylated and then reacted with a diphenylphosphide source (like KPPh2) via a nucleophilic substitution to introduce a phosphine group. This creates a chiral phosphine-ether (P,O) ligand where the stereocenter is preserved. Alternatively, the alcohol can undergo a Mitsunobu reaction or be converted to an azide (B81097) followed by reduction to yield (R)-3-aminomethyl-tetrahydrofuran. google.com This chiral amine can then be used to build a variety of chiral phosphine-amine (P,N) ligands. rsc.org These ligand scaffolds, incorporating the rigid and chiral THF backbone, are valuable for reactions such as asymmetric hydrogenation and allylic alkylation. rsc.org

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. Many effective organocatalysts are derived from natural chiral sources like amino acids (e.g., proline) and cinchona alkaloids. This compound and its derivatives offer a non-traditional chiral backbone for the design of new organocatalysts.

A common strategy involves incorporating the chiral moiety into a structure containing a catalytically active group, such as a secondary amine or a thiourea. For instance, (R)-3-aminomethyl-tetrahydrofuran could be synthesized and then functionalized to create novel bifunctional catalysts. sciforum.net In these catalysts, the amine could serve as the catalytic site (for enamine or iminium ion formation), while another part of the molecule, potentially derived from the THF ring itself, could provide steric hindrance and a defined chiral environment to control the stereochemical outcome of the reaction.

Exploratory Applications in Advanced Materials and Polymer Chemistry

The use of chiral monomers in polymer science can lead to materials with unique properties, such as the ability to self-assemble into helical structures or recognize other chiral molecules. The ring-opening polymerization (ROP) of cyclic ethers like tetrahydrofuran is a well-established method for producing polyethers. mdpi.comresearchgate.net

Introducing chirality into the monomer unit, for example by using (R)-3-hydroxytetrahydrofuran (a close derivative of the title compound), opens the door to creating chiral, biodegradable polymers. chemicalbook.com The cationic ring-opening polymerization of such chiral THF derivatives can produce isotactic poly(tetrahydrofuran)s. These chiral polymers have potential applications in several areas:

Chiral Stationary Phases: They can be used as the stationary phase in chromatography for the separation of racemic mixtures.

Biomaterials: Their biodegradability and chirality make them candidates for use in medical devices and drug delivery systems where specific interactions with biological molecules are desired.

Smart Materials: The helical structures that can form from chiral polymers may lead to materials with interesting optical or electronic properties.

While this remains an emerging area of research for this specific building block, the foundational chemistry of THF polymerization suggests a promising future for its chiral derivatives in advanced materials. mdpi.com

Derivatization and Structural Modification of R Tetrahydrofuran 3 Ylmethanol for Enhanced Functionality

Synthesis of Novel Chiral Analogues and Stereoisomers

The synthesis of novel chiral analogues and stereoisomers of (R)-Tetrahydrofuran-3-ylmethanol is a key area of research, driven by the need for structurally diverse chiral building blocks. A common strategy involves starting from readily available chiral precursors and employing stereoselective reactions to construct the tetrahydrofuran (B95107) ring or to modify the existing structure while preserving or inverting the stereochemistry at the C3 position.

One approach involves the asymmetric synthesis of chiral lactone carboxylic acids, which can then be reduced to afford chiral tetrahydrofuran derivatives. researchgate.net For instance, the enantioselective synthesis of lactone carboxylic acids can be achieved and subsequently transformed into novel chiral tetrahydrofurans. researchgate.net Another method utilizes the intramolecular reductive cyclization of O-alkynones catalyzed by a nickel/P-chiral ligand system to construct functionalized chiral tetrahydrofuran rings with high enantioselectivity. rsc.org

The creation of stereoisomers, including the enantiomer and various diastereomers of this compound derivatives, has been crucial for studying the impact of stereochemistry on biological activity. For example, the synthesis of all eight stereoisomers of tetrahydrolipstatin, a derivative of tetrahydrofuran, allowed for a detailed investigation of its inhibitory activity against pancreatic lipase (B570770). nih.gov

| Precursor | Reaction Type | Catalyst/Reagent | Product | Reference |

| Enantiomeric lactone acids | Reduction | BH3·Me2S | Novel chiral tetrahydrofuran derivatives | researchgate.net |

| O-alkynones | Asymmetric intramolecular reductive cyclization | Ni/DI-BIDIME | Chiral tetrahydrofurans with tertiary allylic alcohols | rsc.org |

| (R)-3-(tertbutyldimethylsilyloxy)tetradecanal | Lewis acid-catalyzed [2+2] cycloaddition | - | (-)-Tetrahydrolipstatin | researchgate.net |

| (S)-proline | Multi-step synthesis | Various | Chiral diamines for diazaborolidine catalysts | researchgate.net |

Strategic Functionalization of the Hydroxyl and Tetrahydrofuran Moieties

The presence of a primary hydroxyl group and a stable tetrahydrofuran ring in this compound provides two key sites for strategic functionalization. These modifications are essential for creating derivatives with enhanced properties and for their incorporation into larger, more complex molecules.

Functionalization of the Hydroxyl Group:

The hydroxyl group is a prime target for a wide range of chemical transformations. These include:

Esterification and Etherification: Converting the hydroxyl group to esters or ethers can alter the molecule's polarity, lipophilicity, and reactivity. These modifications are fundamental in prodrug design and in creating intermediates for further synthesis. nih.gov

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, introducing new functionalities for coupling reactions or for modulating biological activity.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

The hydroxyl group can also act as a directing group in transition metal-catalyzed C-H activation reactions, enabling functionalization at otherwise unreactive positions. nih.govsemanticscholar.org This strategy offers a powerful tool for creating complex molecular architectures. nih.gov

Functionalization of the Tetrahydrofuran Moiety:

The tetrahydrofuran ring, while generally stable, can also be strategically functionalized. Site-selective C-H functionalization of the tetrahydrofuran ring, particularly at the α-position to the ether oxygen, has been achieved using photocatalysis. rsc.org This allows for the introduction of various substituents, expanding the chemical space of accessible derivatives.

Ring-opening reactions of the tetrahydrofuran moiety can also be employed to generate linear, functionalized molecules, which can then be used in subsequent synthetic steps. rsc.org Furthermore, the tetrahydrofuran ring itself can be a key pharmacophoric element, with its oxygen atom often participating in hydrogen bonding interactions with biological targets. nih.gov

| Functionalization Strategy | Moiety Targeted | Reaction Type | Key Reagents/Catalysts | Resulting Functionality | Reference |

| Esterification/Etherification | Hydroxyl | - | Acyl chlorides, alkyl halides | Esters, Ethers | nih.gov |

| Oxidation | Hydroxyl | - | PCC, DMP | Aldehydes, Carboxylic Acids | - |

| C-H Functionalization | Tetrahydrofuran | Photocatalysis | 4-CzIPN, nBu4NBr | C-S and C-C bonds at α-position | rsc.org |

| Directing Group-Mediated C-H Activation | Hydroxyl | Transition Metal Catalysis | Rhodium, Iridium complexes | Annulated products | nih.govsemanticscholar.org |

Investigation of Structure-Activity and Structure-Function Relationships of this compound Derivatives

The systematic derivatization of this compound is fundamental to understanding the relationship between a molecule's three-dimensional structure and its biological activity (Structure-Activity Relationship, SAR) or its physical and chemical function (Structure-Function Relationship). youtube.comdrugdesign.org By synthesizing and evaluating a series of related compounds, researchers can identify key structural features responsible for a desired effect.

In medicinal chemistry, SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. For instance, the tetrahydrofuran ring is a common motif in many biologically active molecules, including inhibitors of HIV protease and Mycobacterium tuberculosis. nih.govnih.gov The stereochemistry and substitution pattern of the tetrahydrofuran ring can significantly impact binding affinity and efficacy. nih.gov A study on tetrahydrolipstatin and its stereoisomers revealed that while the natural configuration of this compound derivative was the most potent inhibitor of pancreatic lipase, several other diastereomers retained significant activity, highlighting the nuanced role of stereochemistry. nih.gov

The functional groups introduced onto the this compound scaffold can influence various properties:

Polarity and Solubility: The addition of polar groups like hydroxyls or carboxylic acids can increase water solubility, which is often desirable for drug delivery. youtube.com

Lipophilicity: Introducing non-polar groups can enhance a molecule's ability to cross cell membranes.

Binding Interactions: The type and position of functional groups determine how a molecule interacts with its biological target through hydrogen bonds, hydrophobic interactions, or ionic bonds. nih.govdrugdesign.org

The insights gained from SAR and structure-function studies guide the rational design of new derivatives with improved performance, whether for therapeutic applications, materials science, or as chiral catalysts.

| Derivative Class | Biological/Functional Target | Key Structural Findings from SAR/SFR | Reference |

| Tetrahydroisoquinoline-based inhibitors | Mycobacterium tuberculosis ATP synthase | Lipophilicity and the nature of linker groups are crucial for potency. | nih.gov |

| HIV Protease Inhibitors | HIV Protease | The tetrahydrofuran ring oxygen is critical for hydrogen bonding and potency. | nih.gov |

| Tetrahydrolipstatin Stereoisomers | Pancreatic Lipase | Stereochemistry at multiple centers modulates inhibitory activity, with the natural configuration being the most potent. | nih.gov |

Mechanistic Investigations of Reactions Involving R Tetrahydrofuran 3 Ylmethanol

Elucidation of Reaction Pathways and Transition State Analysis

The most prominent and well-studied reaction pathway to obtain enantiomerically pure (R)-Tetrahydrofuran-3-ylmethanol is through the kinetic resolution of its racemic mixture. Lipase-catalyzed transesterification is a cornerstone of this approach.

The generally accepted reaction pathway for lipase-catalyzed acylation follows a Ping Pong Bi-Bi mechanism. This mechanism involves a two-step process:

Acylation of the Enzyme: The lipase (B570770) reacts with an acyl donor (e.g., an ester like vinyl acetate) to form a covalent acyl-enzyme intermediate. This step releases the alcohol portion of the acyl donor. The enzyme's active site contains a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues. wpmucdn.com The serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acyl donor. This is facilitated by the histidine residue, which acts as a general base, deprotonating the serine. The resulting tetrahedral intermediate is stabilized by an "oxyanion hole" before it collapses to form the acyl-enzyme complex and release the first product (e.g., acetaldehyde (B116499) from vinyl acetate).

Deacylation by the Substrate Alcohol: The alcohol to be resolved, in this case, racemic tetrahydrofuran-3-ylmethanol, then enters the active site. One of the enantiomers preferentially acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. The histidine residue now acts as a general acid, protonating the leaving group (the serine residue), which regenerates the free enzyme and releases the acylated product.

Due to the chiral environment of the enzyme's active site, one enantiomer of the racemic alcohol reacts significantly faster than the other. In the case of producing this compound, the synthesis is often designed so that the (S)-enantiomer is preferentially acylated, leaving the desired (R)-enantiomer as the unreacted alcohol.

Computational studies, often employing Density Functional Theory (DFT), are used to analyze the transition states of these enzymatic reactions. These analyses help to understand the energy barriers for the acylation and deacylation steps for both enantiomers. The difference in the activation energies for the reaction of the R- and S-enantiomers with the acyl-enzyme intermediate is the source of the kinetic resolution. For lipase-catalyzed reactions, the transition state for the favored enantiomer is lower in energy due to a more favorable steric and electronic fit within the enzyme's active site.

Stereochemical Control and Origins of Enantioselectivity in Transformations

The origin of enantioselectivity in lipase-catalyzed kinetic resolutions is a direct consequence of the three-dimensional structure of the enzyme's active site. Lipases, such as Candida antarctica lipase B (CAL-B), possess a chiral binding pocket. mdpi.com The stereochemical control is dictated by the differential interaction of the two enantiomers with the active site.

For the kinetic resolution of racemic tetrahydrofuran-3-ylmethanol, the enzyme's active site can better accommodate one enantiomer over the other. This steric fit is often described by empirical rules, such as Kazlauskas's rule for secondary alcohols, which predicts which enantiomer will react faster based on the relative size of the substituents at the stereocenter. The enantiomer that presents its hydroxyl group to the catalytic serine with the least steric hindrance from the binding pocket will be acylated more rapidly.

The high degree of enantioselectivity is achieved because the transition state for the acylation of the "unfavored" enantiomer is significantly higher in energy. This disfavored interaction can be due to a steric clash between a substituent on the chiral carbon and a part of the enzyme's active site tunnel. This forces the unfavored enantiomer to bind in a non-productive orientation or with a distorted conformation, raising the activation energy for its acylation. The result is a large difference in reaction rates, allowing for the effective separation of the two enantiomers.

The choice of acyl donor and solvent can also influence the enantioselectivity. These factors can subtly alter the conformation of the enzyme or the presentation of the substrate to the active site, thereby affecting the energy difference between the two competing reaction pathways.

Kinetic Studies of Reactions Utilizing this compound as a Substrate or Reagent

Kinetic studies are fundamental to quantifying the efficiency of the kinetic resolution process. The primary metric used to describe the enantioselectivity of a kinetic resolution is the enantiomeric ratio (E-value). The E-value is a measure of the relative rate of reaction of the two enantiomers and is derived from the following equation:

E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]

or

E = ln[(1 - c)(1 - ees)] / ln[(1 - c)(1 + ees)]

where c is the conversion, eep is the enantiomeric excess of the product, and ees is the enantiomeric excess of the remaining substrate. An E-value of 1 indicates no selectivity, while E-values greater than 20 are considered synthetically useful, and values over 100 are excellent.

In the context of preparing this compound via lipase-catalyzed resolution of the racemate, kinetic studies involve monitoring the enantiomeric excess of both the remaining alcohol (the (R)-enantiomer) and the formed ester (the acylated (S)-enantiomer) as a function of conversion.

Below is a representative data table illustrating the results from a typical lipase-catalyzed kinetic resolution of a racemic alcohol, demonstrating how enantioselectivity and conversion are related. While this data is for a model furan-based alcohol, the principles are directly applicable to the resolution of tetrahydrofuran-3-ylmethanol. researchgate.net

| Enzyme | Acyl Donor | Solvent | Conversion (%) | ees (%) | eep (%) | E-value |

|---|---|---|---|---|---|---|

| CAL-B | Vinyl Acetate | Diisopropyl ether | 47 | 85 | 95 | >200 |

| CAL-B | Vinyl Butanoate | Diisopropyl ether | 51 | 99 | 96 | >200 |

| PSL-C | Vinyl Acetate | Diisopropyl ether | 49 | 92 | 94 | ~115 |

| PPL | Vinyl Acetate | Diisopropyl ether | 48 | 15 | 16 | ~2 |

As the table shows, enzymes like Candida antarctica lipase B (CAL-B) can exhibit very high E-values, making them highly effective for the kinetic resolution. researchgate.net The data demonstrates that by stopping the reaction at approximately 50% conversion, both the remaining substrate and the product can be obtained with high enantiomeric excess. Kinetic studies are thus crucial for optimizing reaction conditions (e.g., choice of enzyme, solvent, acyl donor, and reaction time) to maximize both the yield and the enantiopurity of the desired this compound.

Advanced Analytical and Spectroscopic Techniques for Research Level Characterization of R Tetrahydrofuran 3 Ylmethanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (R)-Tetrahydrofuran-3-ylmethanol, both ¹H and ¹³C NMR are used to confirm the molecular structure and integrity, although they cannot distinguish between enantiomers without a chiral auxiliary.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum is often simpler, with less signal overlap, and shows a single peak for each unique carbon atom. researchgate.net The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus. For this compound, the spectrum is expected to show distinct signals for the hydroxymethyl protons, the methine proton at the chiral center (C3), and the protons on the other carbons of the tetrahydrofuran (B95107) ring. The use of an internal standard like tetramethylsilane (B1202638) (TMS) allows for accurate referencing of chemical shifts. docbrown.info

Below is a table of expected ¹H and ¹³C NMR chemical shifts for Tetrahydrofuran-3-ylmethanol, based on general principles and data for structurally related compounds. nih.govresearchgate.net

| Atom Position | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| -CH₂OH | ¹H | ~3.5 - 3.7 | Doublet (d) |

| -OH | ¹H | Variable (broad singlet) | Singlet (s) |

| H-3 | ¹H | ~2.4 - 2.6 | Multiplet (m) |

| H-2, H-5 | ¹H | ~3.6 - 3.9 | Multiplet (m) |

| H-4 | ¹H | ~1.8 - 2.1 | Multiplet (m) |

| -CH₂OH | ¹³C | ~65 | - |

| C-2, C-5 | ¹³C | ~68 - 70 | - |

| C-3 | ¹³C | ~43 | - |

| C-4 | ¹³C | ~32 | - |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign these proton and carbon signals and confirm the connectivity within the molecule.

Chromatographic Methods for Stereoisomer Separation and Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating the enantiomers of a racemic mixture and for determining the enantiomeric excess (ee) or optical purity of a chiral sample.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for the analytical and preparative separation of enantiomers. rsc.orgresearchgate.net The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are particularly effective for a wide range of chiral compounds. nih.gov The separation of (R)- and (S)-Tetrahydrofuran-3-ylmethanol or their derivatives can be achieved by carefully selecting the CSP and the mobile phase. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound, chiral Gas Chromatography (GC) is a powerful alternative. gcms.cz This method uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The enantiomers are separated based on their differential interactions with the CSP. The GC is often coupled with a Mass Spectrometer (MS), which serves as a highly sensitive and selective detector, confirming the identity of the eluting compounds by their mass-to-charge ratio. researchgate.net The determination of enantiomeric excess for the related compound (S)-(+)-3-Hydroxytetrahydrofuran is noted to be performed by GLC (Gas-Liquid Chromatography), highlighting the utility of this approach. sigmaaldrich.com

The following table summarizes typical chromatographic conditions used for the separation of chiral tetrahydrofuran derivatives and other similar molecules.

| Technique | Chiral Stationary Phase (Column) | Mobile Phase / Carrier Gas | Application Example | Reference |

|---|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Chiralpak AS-H | 35% Methanol in CO₂ | Separation of a racemic derivative containing a (tetrahydrofuran-3-yl)hydrazine (B3007771) moiety. | nih.gov |

| HPLC | Whelk-O2 | Hexane/Isopropyl Alcohol (98:2) | Separation of diacetate derivatives of a chiral anthracenedimethanol. | researchgate.net |

| Gas-Liquid Chromatography (GLC) | Not specified (Chiral Capillary) | Not specified (e.g., Helium, Hydrogen) | Determination of enantiomeric purity for (S)-(+)-3-Hydroxytetrahydrofuran. | sigmaaldrich.com |

| HPLC | Polysaccharide-based (e.g., Chiralpak IA, IE) | Hexane/Ethanol or CO₂/Methanol | General strategy for separating enantiomers of various pharmaceuticals. | nih.gov |

Computational and Theoretical Investigations of R Tetrahydrofuran 3 Ylmethanol

Molecular Modeling and Conformational Analysis

Molecular modeling of (R)-Tetrahydrofuran-3-ylmethanol is crucial for understanding its three-dimensional structure and the various conformations it can adopt. The flexibility of the tetrahydrofuran (B95107) ring and the rotation around the C3-C(methanol) bond give rise to a complex potential energy surface with multiple local minima, each corresponding to a different conformer.

Conformational analysis is a key aspect of molecular modeling, aiming to identify the most stable conformations and the energy barriers between them. researchgate.net This is significant because the biological activity and reactivity of a molecule are often dictated by its preferred shape. researchgate.net For molecules like this compound, the orientation of the hydroxymethyl group relative to the tetrahydrofuran ring is a primary determinant of its conformational landscape.

Theoretical studies on similar structures, such as 3-hydroxy-tetrahydrofuran, have revealed the existence of multiple stable conformers. researchgate.net These studies typically employ methods like molecular mechanics or quantum chemical calculations to explore the conformational space. The relative energies of these conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain. For this compound, a key interaction is the potential for hydrogen bonding between the hydroxyl group and the ether oxygen of the ring.

A typical conformational analysis would involve a systematic search of the potential energy surface by rotating the key dihedral angles. The resulting geometries are then optimized to find the nearest local minimum. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative free energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C3-C-O) | Relative Energy (kcal/mol) | Intramolecular H-Bond |

| A | 60° | 0.00 | Yes |

| B | 180° | 1.25 | No |

| C | -60° | 0.80 | Yes (strained) |

Note: This table is illustrative and based on typical findings for similar molecules. Actual values would be derived from specific computational studies.

Quantum Chemical Calculations (e.g., Density Functional Theory Studies on Reactivity and Stereoselectivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov DFT methods can provide accurate predictions of various molecular properties, including reaction energies, activation barriers, and the distribution of electron density. nih.gov

For this compound, DFT studies can be used to understand its reactivity towards various reagents. For example, the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability. mdpi.com

DFT calculations are also instrumental in studying the stereoselectivity of reactions involving this compound. By modeling the transition states of different reaction pathways, it is possible to determine which stereoisomer is more likely to be formed. This is particularly important in the synthesis of chiral molecules, where controlling the stereochemical outcome is essential. rsc.org For instance, in reactions where the hydroxyl group participates, its stereochemical orientation will significantly influence the approach of reagents and thus the stereochemistry of the product.

A theoretical study on the ring-opening reactions of tetrahydrofuran using DFT has provided insights into the factors affecting activation energies, highlighting the importance of donor-acceptor interactions. researchgate.net Similar studies on this compound could elucidate its stability and reactivity in various chemical environments.

Table 2: Calculated Reactivity Descriptors for this compound (Hypothetical DFT Results)

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | -1.2 |

Note: These values are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational methods are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These predictions can be invaluable for interpreting experimental data and for confirming the structure of a synthesized compound.

Calculations of NMR chemical shifts and coupling constants for this compound can be performed using DFT. By averaging the calculated values over the most stable conformers (weighted by their Boltzmann populations), it is possible to obtain a theoretical spectrum that can be compared with experimental results. researchgate.net Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum.

The study of chiral recognition mechanisms is another area where computational modeling plays a crucial role. taylorfrancis.com Understanding how a chiral molecule like this compound interacts with other chiral molecules or with a chiral environment (such as a chiral stationary phase in chromatography) is fundamental for developing enantioselective separation techniques and for understanding its biological activity.

Molecular docking and molecular dynamics simulations can be used to model the interactions between this compound and a chiral selector. These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the differential binding of the two enantiomers. These computational approaches have become powerful tools in the design of molecularly imprinted polymers for enantioselective sensing. taylorfrancis.com

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental (CDCl3) (ppm) |

| ¹H (CH₂OH) | 3.65 | 3.5 - 3.7 |

| ¹³C (CH₂OH) | 64.2 | ~65 |

| ¹³C (C3) | 42.1 | ~43 |

Note: Predicted values are illustrative. Experimental values for similar compounds are provided for context.

Emerging Research Frontiers and Future Prospects for R Tetrahydrofuran 3 Ylmethanol

Novel Applications in Underexplored Research Domains

The utility of (R)-Tetrahydrofuran-3-ylmethanol extends beyond its traditional role as a simple chiral synthon. Researchers are increasingly exploring its incorporation into novel molecular architectures for advanced applications in medicinal chemistry and materials science. The tetrahydrofuran (B95107) (THF) ring is a common motif in a variety of marine natural products that exhibit interesting biological activities, making THF-containing compounds like this compound attractive starting points for the synthesis of potential new therapeutics. mdpi.com

As a chiral building block, it is instrumental in the synthesis of complex molecules where specific stereochemistry is crucial for function. nih.govwiley.com For instance, chiral 3-hydroxytetrahydrofuran (B147095) is a known intermediate for antiretroviral drugs such as Amprenavir and Fosamprenavir. wikipedia.org The enantiomerically pure nature of this compound is critical in these syntheses, ensuring the formation of the correct biologically active stereoisomer.

Recent research has demonstrated its use in the asymmetric synthesis of other valuable chiral molecules. For example, iridium-catalyzed asymmetric cycloaddition reactions have been developed to produce highly enantioenriched tetrahydrofurans from simple starting materials, a process where derivatives of this compound could serve as key reference compounds or synthetic targets. acs.orgacs.org Furthermore, its derivatives are being investigated in the synthesis of novel ligands for asymmetric catalysis, aiming to create catalysts that can produce chiral molecules with high efficiency and selectivity. researchgate.netrsc.org The development of such catalysts is a significant area of research with broad implications for the pharmaceutical and fine chemical industries.

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The growing emphasis on environmental responsibility in the chemical industry has spurred research into sustainable and green methods for producing valuable chemicals like this compound. Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

One of the key principles of green chemistry is the use of renewable feedstocks. nih.govresearchgate.net Significant progress has been made in synthesizing chiral tetrahydrofurans from biomass. For example, a sustainable synthesis of chiral tetrahydrofurans has been achieved through the selective dehydration of pentoses like L-Arabinose, an abundant byproduct of the sugar beet industry. nih.govresearchgate.netnih.gov This approach avoids the need for protecting groups and can be performed on a multi-gram scale, offering a greener alternative to traditional synthetic routes that rely on petrochemical feedstocks. researchgate.netnih.gov Similarly, chiral 3-hydroxytetrahydrofuran has been synthesized from L-malic acid, another bio-based starting material, via an esterification-reduction-cyclodehydration sequence. wikipedia.orggoogle.com

Biocatalysis, the use of enzymes to perform chemical transformations, is another cornerstone of green chemistry that is being applied to the synthesis of chiral compounds. mdpi.comnih.gov Enzymatic resolutions and asymmetric syntheses can offer high selectivity under mild reaction conditions, reducing energy consumption and waste. For instance, a biocatalytic kinetic resolution using an immobilized lipase (B570770) has been effectively used to produce optically pure (R)-bis-tetrahydrofuran alcohol, a closely related and important intermediate for HIV protease inhibitors. researchgate.net Such biocatalytic methods present a promising avenue for the large-scale, sustainable production of this compound.

The table below summarizes the twelve principles of green chemistry, which guide the development of sustainable synthetic processes applicable to this compound.

| Principle Number | Principle Name | Relevance to this compound Synthesis |

|---|---|---|

| 1 | Prevention | Designing synthetic routes with higher yields and fewer byproducts to minimize waste. |

| 2 | Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. Cyclization reactions from linear precursors are a good example. |

| 3 | Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. Avoiding harsh reagents like thionyl chloride in favor of catalytic methods. google.com |

| 4 | Designing Safer Chemicals | The final product itself should have minimal toxicity while maintaining its desired function. |

| 5 | Safer Solvents and Auxiliaries | Using greener solvents like 2-MeTHF, which can be derived from renewable resources, in place of traditional THF or chlorinated solvents. nih.gov |

| 6 | Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, often facilitated by highly active catalysts or enzymes. |

| 7 | Use of Renewable Feedstocks | Synthesizing the molecule from biomass sources like sugars (e.g., arabinose) or malic acid instead of petrochemicals. nih.govnih.govgoogle.com |

| 8 | Reduce Derivatives | Avoiding unnecessary protection and deprotection steps, which add to waste and reduce overall efficiency. nih.gov |

| 9 | Catalysis | Using catalytic reagents (including enzymes) in small amounts over stoichiometric reagents to improve selectivity and reduce waste. mdpi.comresearchgate.net |

| 10 | Design for Degradation | Designing chemical products that break down into innocuous substances after their use. |

| 11 | Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts and ensure safety. |

| 12 | Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for chemical accidents. Avoiding highly reactive and explosive reagents like lithium aluminum hydride. google.com |

Potential for High-Throughput Screening and Combinatorial Chemistry Approaches in Catalyst or Ligand Discovery

The unique chiral structure of this compound makes it an excellent scaffold for the creation of new chiral ligands for asymmetric catalysis. Combinatorial chemistry, a strategy that allows for the rapid synthesis of a large number of different but structurally related molecules (a "library"), can be powerfully combined with high-throughput screening (HTS) to accelerate the discovery of new catalysts. nih.govcore.ac.uk

This compound possesses a hydroxyl group that can be readily modified, allowing it to be attached to various other chemical fragments. This modularity is key to combinatorial approaches. By reacting the alcohol with a diverse set of building blocks, a library of new potential chiral ligands can be generated. For example, the alcohol could be converted to an amine, an ether, or an ester, and then coupled with other molecules containing functionalities known to coordinate with metals, such as phosphines or nitrogen-based heterocycles.

Once a library of ligands derived from this compound is synthesized, it can be subjected to HTS. mpg.demdpi.com In this process, each unique ligand is combined with a metal precursor to form a potential catalyst in a separate well of a microplate. A model chemical reaction is then carried out in each well simultaneously. The results of these parallel reactions, specifically the yield and the enantiomeric excess (a measure of the chirality of the product), are rapidly analyzed using techniques like gas chromatography or circular dichroism. mpg.de This allows for the swift identification of "hits"—ligand-metal combinations that show high activity and selectivity for the desired transformation. core.ac.uk

This approach significantly speeds up the traditionally slow and laborious process of catalyst development. The potential for using this compound in such a discovery workflow is high, given the demand for novel, efficient, and highly selective chiral catalysts for producing enantiomerically pure pharmaceuticals and fine chemicals.

The following table outlines a hypothetical workflow for discovering a new asymmetric catalyst using this compound as a starting point.

| Step | Description | Key Techniques |

|---|---|---|

| 1. Library Design | Select a diverse set of building blocks to react with this compound or its simple derivatives (e.g., the corresponding amine or halide). The goal is to create structural diversity around the core chiral scaffold. | Computational chemistry, diversity analysis. |

| 2. Combinatorial Synthesis | Perform parallel reactions to create a library of tens to hundreds of unique potential ligands. This is often done using automated liquid handling systems. | Parallel synthesis, automated robotic platforms. |

| 3. Catalyst Formulation | In each well of a multi-well plate, mix a unique ligand from the library with a selected metal precursor (e.g., from Nickel, Palladium, Rhodium, Iridium). | Automated liquid handlers. |

| 4. High-Throughput Screening (HTS) | Add the substrates for a target asymmetric reaction to each well and run the reactions under controlled conditions. | Robotic systems for parallel reaction setup. |

| 5. High-Throughput Analysis | Rapidly analyze the product mixture from each well to determine conversion and enantiomeric excess (ee). | Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Circular Dichroism (CD), Mass Spectrometry. mpg.de |

| 6. Hit Identification & Optimization | Identify the ligands that produced the highest yield and enantioselectivity. These "hits" can then be synthesized on a larger scale and further optimized. | Data analysis software, follow-up synthesis and testing. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-Tetrahydrofuran-3-ylmethanol, and how do they influence its handling in laboratory settings?

- Molecular formula : C₅H₁₀O₂; Molecular weight : 102.13 g/mol; CAS Registry Number : 15833-61-1 .

- The compound’s low molecular weight and polar functional groups (hydroxyl and tetrahydrofuran rings) make it hygroscopic, requiring storage in anhydrous conditions. Its boiling point and solubility in organic solvents (e.g., THF, methanol) should guide solvent selection for reactions .

- Safety : Use NIOSH-approved eye protection (face shield/safety goggles) and nitrile gloves. Avoid skin contact due to potential irritation .

Q. What are standard synthetic routes for this compound, and how is enantiomeric purity ensured?

- Common methods include asymmetric reduction of ketone precursors (e.g., using chiral catalysts like Corey-Bakshi-Shibata) or enzymatic resolution .

- Enantiomeric analysis : Chiral HPLC or GC with cyclodextrin-based columns to separate (R)- and (S)-enantiomers. Optical rotation and NMR (e.g., Mosher ester derivatization) confirm configuration .

Q. How is this compound characterized spectroscopically?

- 1H/13C NMR : Peaks at δ ~3.7–4.2 ppm (methanol -CH₂OH) and δ ~1.6–2.2 ppm (tetrahydrofuran protons).

- MS : Molecular ion peak at m/z 102.1 (EI-MS) .

- IR : O-H stretch (~3200–3600 cm⁻¹) and C-O-C vibrations (~1050–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of this compound to minimize racemization?

- Use low-temperature conditions (-20°C to 0°C) during reduction steps to stabilize intermediates.

- Catalytic systems like Ru-BINAP complexes improve enantiomeric excess (ee >95%). Monitor ee via chiral chromatography and adjust catalyst loading .

- Critical parameter : Control reaction pH to avoid acid/base-mediated racemization of the alcohol group .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Impurities : Residual solvents (e.g., THF, methanol) and diastereomers.

- Methods : GC-MS with headspace sampling for volatiles; UPLC-MS/MS for non-volatile impurities. Calibrate against USP/ICH guidelines for residual solvents (Class 2 limits: THF ≤ 720 ppm) .

Q. How does the stereochemistry of this compound impact its reactivity in pharmaceutical intermediates?

- The (R)-configuration enhances hydrogen-bonding interactions in enzyme active sites, making it a preferred chiral building block for antiviral or anticancer prodrugs .

- Case study: Derivatives with (R)-configuration show 3–5× higher binding affinity to target proteins compared to (S)-enantiomers in kinase inhibition assays .

Q. What regulatory considerations apply to this compound in drug development?

- Follow ICH Q3C guidelines for residual solvent limits (e.g., THF ≤ 720 ppm).

- Document enantiomeric purity (≥99% ee) for FDA submissions. Use toxicity data from analogs (e.g., tetrahydrofuran derivatives) to assess safety profiles .

Q. How can conflicting data on the compound’s metabolic stability be reconciled in preclinical studies?

- Discrepancies may arise from species-specific metabolism (e.g., CYP450 isoforms in rats vs. humans).

- Methodology : Conduct in vitro microsomal assays (human/rat liver microsomes) with LC-HRMS to identify metabolites. Compare kinetic parameters (e.g., t₁/₂, Clint) .

Methodological Guidelines

- Synthesis optimization : Prioritize catalytic asymmetric methods over stoichiometric reagents to reduce waste .

- Safety protocols : Implement fume hoods for reactions and use closed systems to minimize exposure .

- Data validation : Cross-validate NMR/MS results with computational tools (e.g., DFT for predicting chemical shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.